molecular formula C5H3Br2ClS B1441933 5-Bromo-3-(bromomethyl)-2-chlorothiophene CAS No. 1185727-35-8

5-Bromo-3-(bromomethyl)-2-chlorothiophene

Cat. No.: B1441933
CAS No.: 1185727-35-8
M. Wt: 290.4 g/mol
InChI Key: RKFLERACBBNACC-UHFFFAOYSA-N
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Description

“5-Bromo-3-(bromomethyl)-2-chlorothiophene” is a chemical compound. Its empirical formula is C9H6Br2S1 and it has a molecular weight of 306.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Electrochemical Reduction and Halogen Dance

  • Electrochemical reduction of mono- and dihalothiophenes, including 3-bromo-2-chlorothiophene, was studied at carbon cathodes in dimethylformamide. This reduction is part of the research exploring electrolytically induced halogen dance, an intriguing chemical phenomenon (Mubarak & Peters, 1996).

Electrophilic Substitution in Porphyrin Synthesis

  • Bromination of dipyrromethenes, which is crucial for porphyrin synthesis, involves compounds like 5-Bromo-3-(bromomethyl)-2-chlorothiophene. This process is significant for advancements in porphyrin synthetic methodology (Paine, Hiom, & Dolphin, 1988).

Investigating Electronic Structure and Substituent Effects

  • The electronic structure and substituent effects in derivatives of 2-bromothiophene were explored using spectroscopy and theoretical methods, contributing to a deeper understanding of the electronic effects of donor or acceptor substituent groups (Tong et al., 2010).

Synthesis of Antimicrobial Agents

  • Synthesis of thiophenones, including 5-(bromoalkylidene)thiophen-2(5H)-ones from 5-(bromomethylene)thiophene-2(5H)-one, has been studied for their potential as antimicrobial agents. This research contributes to the development of new classes of antibiotics (Benneche et al., 2011).

Grignard Reaction in Organic Synthesis

  • The compound is used in the Grignard reaction of bromo-chlorothiophene derivatives to synthesize disubstituted thiophenes, which is a fundamental reaction in organic synthesis (Gronowitz & Pettersson, 1976).

Synthesis of Fluorothiophene

  • The synthesis of 3-fluorothiophene using 2-bromo-3-chlorothiophene explores nucleophilic aromatic substitution, which is a key method in the field of organic chemistry (Kassmi, Fache, & Lemaire, 1994).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

5-bromo-3-(bromomethyl)-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClS/c6-2-3-1-4(7)9-5(3)8/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLERACBBNACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CBr)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717910
Record name 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185727-35-8
Record name 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185727-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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